molecular formula C19H13N3O3 B5872800 N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE

N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE

Cat. No.: B5872800
M. Wt: 331.3 g/mol
InChI Key: TXZRQPPQZAJROJ-UHFFFAOYSA-N
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Description

N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE is a heterocyclic compound that combines a chromene and pyrimidine moiety. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-(5-oxo-2-phenylchromeno[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c1-11(23)20-18-15-16(13-9-5-6-10-14(13)25-19(15)24)21-17(22-18)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZRQPPQZAJROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE typically involves a multicomponent reaction. One common method includes the reaction of 3-formylchromones, amines, and paraformaldehyde under microwave-promoted, catalyst-free, and solvent-free conditions . This method delivers the desired compound in good to excellent yields via an unexpected annulation pathway.

Industrial Production Methods

the scalability of the microwave-promoted multicomponent reaction suggests potential for industrial application, provided that the reaction conditions can be optimized for larger-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromene or pyrimidine rings.

    Substitution: Substitution reactions can occur at various positions on the chromene or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4H-Chromene Derivatives: These compounds share the chromene moiety and exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds with a pyrimidine nucleus also show comparable anticancer and antimicrobial properties.

Uniqueness

N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE is unique due to the combination of chromene and pyrimidine moieties, which enhances its biological activity compared to compounds containing only one of these structures . The presence of both moieties allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

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